molecular formula C13H13NO2 B1588703 5-Methoxy-2-phenoxyaniline CAS No. 76838-72-7

5-Methoxy-2-phenoxyaniline

Cat. No. B1588703
CAS RN: 76838-72-7
M. Wt: 215.25 g/mol
InChI Key: UOGZDMKXQVZVGO-UHFFFAOYSA-N
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Description

5-Methoxy-2-phenoxyaniline, also known as 2-Methoxy-5-phenoxyaniline , is an organic compound with the molecular formula C13H13NO2 . It has an average mass of 215.248 Da and a monoisotopic mass of 215.094635 Da . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-2-phenoxyaniline consists of 13 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The exact mass is 215.09500 .


Physical And Chemical Properties Analysis

The melting point of 5-Methoxy-2-phenoxyaniline is 109-111 °C . The predicted boiling point is 336.0±32.0 °C, and the predicted density is 1.155±0.06 g/cm3 . The pKa is predicted to be 3.72±0.10 .

Scientific Research Applications

  • Specific Scientific Field : Neuroscience
  • Summary of the Application : 5-Methoxy-2-phenoxyaniline (MPEQ) has been synthesized and evaluated as a potential selective radioligand for the metabotropic glutamate receptor 5 (mGluR5), which is implicated in various neurological and psychiatric disorders .
  • Methods of Application or Experimental Procedures : The synthesis and in vivo evaluation of MPEQ were carried out. The effect of mGluR5 on neuronal activity in rat brain was evaluated through FDG/PET imaging in the presence of MPEQ .
  • Results or Outcomes : The study found that MPEQ exhibits an analgesic effect in a neuropathic pain animal model. The PET study of [11C]MPEQ proved that the accumulation of [11C]MPEQ in rat brain was correlated to the localization of the mGluR5 .

Safety And Hazards

Safety data indicates that 5-Methoxy-2-phenoxyaniline may cause respiratory irritation and could be harmful if inhaled . It may also cause serious eye irritation and skin irritation, and could be harmful or toxic in contact with skin . In case of exposure, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

properties

IUPAC Name

5-methoxy-2-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-15-11-7-8-13(12(14)9-11)16-10-5-3-2-4-6-10/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGZDMKXQVZVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429440
Record name 5-METHOXY-2-PHENOXYANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-phenoxyaniline

CAS RN

76838-72-7
Record name 5-METHOXY-2-PHENOXYANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
黄青斌 - 化学试剂, 2019 - chinareagent.com.cn
… It was prepared by Iodination of 5-methoxy-2-phenoxyaniline via Sandmeyer reaction, and then by copper-catalyzed reaction. The influences of catalyst, deacid reagent, temperature …
Number of citations: 3 www.chinareagent.com.cn

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